molecular formula C16H14ClN3O B5685194 4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide

4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide

Cat. No. B5685194
M. Wt: 299.75 g/mol
InChI Key: NNUJQBFFLKGXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It is a benzimidazole derivative that has been synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer growth, and microbial infection.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide can have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating certain apoptotic pathways. In addition, it has been shown to have anti-microbial effects by inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its potential as a therapeutic agent. It has been shown to exhibit a range of beneficial effects that could be useful in treating various diseases. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for cancer. Further research is also needed to determine the safety and efficacy of this compound in humans. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide involves a multi-step process that includes the use of various chemical reactions. The first step involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 4-chloro-N-ethylbenzamide. This intermediate is then reacted with potassium hydroxide and carbon dioxide to form 4-chloro-N-(2-carboxyethyl)benzamide. The final step involves the reaction of this intermediate with 1,2-diaminobenzene to form 4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide.

Scientific Research Applications

4-chloro-N-(1-ethyl-1H-benzimidazol-2-yl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-(1-ethylbenzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-2-20-14-6-4-3-5-13(14)18-16(20)19-15(21)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUJQBFFLKGXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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